Fibroblast Activation Protein (FAP) Inhibition Potency: 1.5 nM IC50 Establishes Low-Nanomolar Activity Baseline
N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide exhibits an IC50 of 1.5 nM against SF-tagged fibroblast activation protein (FAP) expressed in Drosophila S2 cells, measured via fluorogenic substrate spectrometric analysis [1]. In contrast, a closely related prop-2-ynamide analog (BDBM50210769, CHEMBL3963893) displays a Ki of 950 nM against equine serum butyrylcholinesterase under competitive inhibition conditions—representing a >600-fold difference in potency despite shared prop-2-ynamide core architecture [2]. This differential underscores the target-specific nature of the thiophene-butyl substitution pattern relative to alternative prop-2-ynamide derivatives.
| Evidence Dimension | Inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | Prop-2-ynamide analog BDBM50210769: Ki = 950 nM against butyrylcholinesterase |
| Quantified Difference | >600-fold greater potency (1.5 nM vs. 950 nM); distinct target profile |
| Conditions | Target compound: SF-tagged FAP expressed in Drosophila S2 cells, fluorogenic substrate; Comparator: equine serum butyrylcholinesterase, butyrylthiocholine iodide substrate, 20 min preincubation |
Why This Matters
This confirms that N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is not a promiscuous cholinesterase inhibitor but a selective, low-nanomolar FAP ligand, making it directly relevant for oncology and fibrosis research programs where FAP targeting is the experimental objective.
- [1] BindingDB Entry BDBM50578698 (CHEMBL4871573). IC50 = 1.5 nM against SF-tagged FAP expressed in Drosophila S2 cells using fluorogenic substrate. View Source
- [2] BindingDB Entry BDBM50210769 (CHEMBL3963893). Ki = 950 nM competitive inhibition of equine serum butyrylcholinesterase. View Source
